molecular formula C18H17BrClNO3S B2940516 4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine CAS No. 1797016-18-2

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine

Cat. No.: B2940516
CAS No.: 1797016-18-2
M. Wt: 442.75
InChI Key: FTVHVBVNLAJZGC-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzenesulfonyl and 5-bromo-2-chlorobenzoyl groups

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it can be inferred that the ultimate target of this compound, once it is converted into Dapagliflozin, is the SGLT2 protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 5-bromo-2-chlorobenzoic acid: This can be achieved through the bromination and chlorination of benzoic acid.

    Formation of 5-bromo-2-chlorobenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Nucleophilic substitution: The 5-bromo-2-chlorobenzoyl chloride reacts with piperidine to form 1-(5-bromo-2-chlorobenzoyl)piperidine.

    Sulfonylation: Finally, the piperidine derivative undergoes sulfonylation with benzenesulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce benzenesulfonic acid and 5-bromo-2-chlorobenzoic acid.

Scientific Research Applications

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-1-benzoylpiperidine
  • 4-(benzenesulfonyl)-1-(2-chlorobenzoyl)piperidine
  • 4-(benzenesulfonyl)-1-(4-bromobenzoyl)piperidine

Uniqueness

4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine is unique due to the presence of both bromine and chlorine atoms on the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromo-2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO3S/c19-13-6-7-17(20)16(12-13)18(22)21-10-8-15(9-11-21)25(23,24)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHVBVNLAJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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